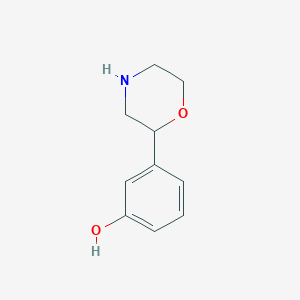

3-(Morpholin-2-yl)phenol

Description

The exact mass of the compound 3-(Morpholin-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Morpholin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Morpholin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-3-1-2-8(6-9)10-7-11-4-5-13-10/h1-3,6,10-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFSCTYDZYUMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46179-92-4 | |

| Record name | 3-(morpholin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The C2-Morpholine Advantage: Unlocking the Therapeutic Potential of 3-(Morpholin-2-yl)phenol

Executive Summary

In the landscape of modern drug discovery, the 3-(Morpholin-2-yl)phenol scaffold (CAS: 76017-84-2) represents a high-value, "privileged" chemotype. Unlike the ubiquitous N-aryl morpholines, where the heterocycle serves primarily as a solubility handle, the C2-attached morpholine offers a distinct topological vector, creating novel IP space and specific receptor-ligand interactions.

This guide analyzes the therapeutic utility of this scaffold, focusing on its role as a pharmacophore in Central Nervous System (CNS) agents—specifically Dopamine D3 agonists and NMDA antagonists. We provide a validated synthetic protocol for the challenging C2-functionalization and examine the structural-activity relationships (SAR) that make this moiety a cornerstone of fragment-based design.

Part 1: Structural & Chemoinformatic Profile

The 3-(Morpholin-2-yl)phenol moiety is a "Rule of 3" compliant fragment, making it an ideal starting point for FBDD. Its value lies in the synergy between the phenolic anchor and the morpholine ring.

The Pharmacophore Triad

The molecule functions through three distinct interaction zones:

-

The Phenolic Anchor (Ar-OH): Acts as a hydrogen bond donor/acceptor, often mimicking Tyrosine residues or interacting with Serine/Threonine in active sites (e.g., the "hinge region" of kinases).

-

The Morpholine Sector: Provides a basic amine (pKa ~8.[1]3) for ionic bonding (salt bridges) while modulating lipophilicity (lowering cLogP) to prevent hERG toxicity often associated with piperidines.

-

The C2-Chiral Vector: The carbon-carbon bond at the 2-position creates a chiral center that directs the morpholine ring out of the aromatic plane, enabling specific stereochemical fits that planar N-aryl morpholines cannot achieve.

Physicochemical Properties (Data Summary)

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 179.22 Da | Ideal for FBDD (Rule of 3 compliant). |

| cLogP | 0.8 - 1.2 | High water solubility; CNS penetrant. |

| pKa (Basic N) | ~8.3 | Exists as a cation at physiological pH; good solubility. |

| TPSA | ~42 Ų | Excellent membrane permeability (BBB penetration). |

| Metabolic Liability | Low | Morpholine ring is resistant to oxidative metabolism compared to piperazine. |

Pharmacophore Mapping (Visualization)

Figure 1: Pharmacophore map illustrating the tripartite interaction model of the scaffold. The C2-linker provides a critical stereochemical twist.

Part 2: Therapeutic Applications & Case Studies

CNS Therapeutics: Dopamine D3 Agonism

The most prominent validation of this scaffold is PF-219061 (Pfizer), a selective Dopamine D3 receptor agonist developed for sexual dysfunction and potential cognitive indications.

-

Mechanism: The phenol moiety mimics the catechol of dopamine, anchoring the molecule in the receptor pocket. The 2-substituted morpholine extends into the orthosteric binding site, providing selectivity over the D2 receptor.

-

Chirality: The (R)-enantiomer typically exhibits superior binding affinity, highlighting the importance of asymmetric synthesis.

NMDA Receptor Modulation

Derivatives of 3-(morpholin-2-yl)phenol have been explored as GluN2B-selective NMDA antagonists. The morpholine nitrogen interacts with the glutamate binding pocket, while the phenol ring engages in pi-stacking interactions with aromatic residues (Tyr/Trp) within the receptor cleft.

Pain Management (Opioid Bioisosteres)

The scaffold serves as a simplified, metabolically stable analog of the "morphinan" core found in opioids. Unlike traditional opioids, these open-chain analogs (seco-analogs) often retain analgesic efficacy with reduced addiction liability due to altered binding kinetics.

Part 3: Synthetic Protocols (The "How")

Synthesizing C2-aryl morpholines is significantly more challenging than N-aryl morpholines. The standard nucleophilic aromatic substitution (SNAr) cannot be used. We present the Epoxide Ring-Opening & Cyclization route, which is robust and scalable.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway via the styrene oxide route. This method allows for enantioselective adaptation using chiral catalysts.

Detailed Experimental Protocol

Objective: Synthesis of racemic 3-(morpholin-2-yl)phenol.

Reagents:

-

3-Hydroxystyrene oxide (generated in situ or purchased).

-

2-Aminoethanol (Ethanolamine).

-

Sulfuric acid (conc.) or p-Toluenesulfonic acid (pTSA).

-

Solvents: Methanol, Toluene.

Step-by-Step Methodology:

-

Epoxide Opening (Regiocontrol):

-

Dissolve 3-hydroxystyrene oxide (1.0 eq) in Methanol (0.5 M).

-

Add 2-aminoethanol (1.2 eq) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Mechanism:[2] The amine attacks the less hindered carbon (beta-position) of the epoxide, yielding the 1-aryl-2-aminoethanol derivative.

-

QC Check: LC-MS should show [M+H]+ peak corresponding to the linear amino alcohol.

-

-

Cyclization (Intramolecular Etherification):

-

Concentrate the reaction mixture to remove methanol.

-

Redissolve the residue in Toluene.

-

Add pTSA (2.0 eq) or slowly add conc. H2SO4 (3.0 eq) at 0°C (Caution: Exothermic).

-

Heat to reflux (110°C) with a Dean-Stark trap to remove water (if using pTSA) or heat to 70°C in a sealed vessel (if using H2SO4).

-

Monitor by TLC (Shift in Rf due to ring closure).

-

-

Work-up & Purification:

-

Neutralize with saturated NaHCO3 (aq) to pH ~9.

-

Extract with Ethyl Acetate (3x).

-

Dry over MgSO4 and concentrate.

-

Purification: Flash column chromatography (DCM:MeOH:NH3 90:9:1). The morpholine amine is polar; ammonia is required to prevent tailing.

-

Self-Validating Checkpoint:

-

1H NMR (DMSO-d6): Look for the chiral proton at position 2 of the morpholine ring (dd, ~4.5 ppm). The disappearance of epoxide protons and the appearance of the morpholine CH2-O-CH2 pattern confirms cyclization.

Part 4: Future Outlook & Strategic Value

The 3-(morpholin-2-yl)phenol scaffold is underutilized compared to its N-aryl counterparts. Its strategic value lies in:

-

IP Novelty: C2-functionalization is synthetically harder, creating a higher barrier to entry and stronger patent protection.

-

Fragment Evolution: It serves as an ideal "grow vector." The phenol OH can be alkylated to reach hydrophobic pockets, while the morpholine NH can be acylated to interact with solvent-exposed regions.

-

Stereochemical Control: Modern asymmetric hydrogenation methods (using Rh-Bisphosphine catalysts) now allow for >99% ee synthesis of this scaffold, opening the door for highly selective chiral drugs.

References

-

Pfizer Inc. (2006). Dopamine D3 Receptor Agonists (PF-219061). PubChem CID 9794475.[3]

-

National Center for Biotechnology Information. (2025). 3-(Morpholin-2-yl)phenol - Compound Summary. PubChem.[3][4][5][6]

-

Ghorai, M. K., et al. (2015). Metal-free one-pot synthesis of 2-substituted morpholines from aziridines. Beilstein Journal of Organic Chemistry.

-

Zhang, J., et al. (2012). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

-

Wolfe, J. P., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination. Journal of the American Chemical Society.[7]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 3. PF-219061 | C13H19NO2 | CID 9794475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - 3-(morpholin-2-yl)phenol (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Pharmacological Nexus of Morpholine-Substituted Phenols

A Technical Guide to Mannich Base Derivatives

Executive Summary

This technical guide analyzes the pharmacological profile of morpholine-substituted phenols , a privileged scaffold in medicinal chemistry synthesized primarily via the Mannich reaction . By integrating the redox-active phenolic core with the lipophilic, moderately basic morpholine ring, researchers can access a "bimodal" pharmacophore. This structure exhibits potent antioxidant , anticholinesterase (AChE) , and anti-inflammatory properties, making it a critical target for neuroprotective and oncological drug discovery.

Structural Rationale & Structure-Activity Relationship (SAR)[1]

The efficacy of morpholine-substituted phenols stems from the synergistic interplay between two distinct chemical moieties.

1.1 The Phenolic Core (The Warhead)

-

Function: Acts as the primary pharmacophore for antioxidant activity via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

-

Mechanism: The hydroxyl group (-OH) scavenges free radicals (ROS/RNS). The stability of the resulting phenoxy radical determines potency.

1.2 The Morpholine Ring (The Modulator)

-

Solubility & ADME: Unlike many secondary amines, morpholine introduces a heteroatom (oxygen) that balances lipophilicity (logP) with aqueous solubility, enhancing bioavailability.

-

Basicity: The nitrogen atom (pKa ~8.3) is protonated at physiological pH, allowing electrostatic interactions with anionic sites in enzymes (e.g., the catalytic anionic site of AChE).

-

Metabolic Stability: The morpholine ring is generally more resistant to oxidative metabolism than open-chain dialkylamines.

1.3 The Methylene Bridge (Mannich Base)

-

Role: Connects the phenol and morpholine without conjugating their electron systems, preserving the nucleophilicity of the amine and the redox potential of the phenol.

Figure 1: Pharmacophore dissection showing the dual-action mechanism of morpholine-substituted phenols.

Synthetic Pathway: The Mannich Reaction[2][3][4]

The most robust method to install a morpholine ring onto a phenolic core is the Mannich Reaction . This three-component condensation involves an acidic proton (phenol ortho/para position), formaldehyde, and a secondary amine (morpholine).

2.1 Reaction Mechanism[1]

-

Iminium Formation: Morpholine reacts with formaldehyde to form a reactive iminium ion intermediate.

-

Electrophilic Substitution: The phenol (activated by the -OH group) attacks the electrophilic iminium ion.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.

2.2 Validated Synthetic Protocol

-

Reagents: Substituted Phenol (1.0 eq), Morpholine (1.0–1.2 eq), Formaldehyde (37% aq., 1.0–1.5 eq).

-

Solvent: Ethanol (95% or absolute).

Step-by-Step Procedure:

-

Dissolution: Dissolve the phenolic precursor in Ethanol in a round-bottom flask.

-

Amine Addition: Add Morpholine dropwise while stirring.

-

Formaldehyde Addition: Cool the mixture to 0–5°C (ice bath) to prevent polymerization. Add Formaldehyde solution dropwise.[2]

-

Reflux: Allow to warm to room temperature, then reflux at 70–80°C for 2–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation:

-

If precipitate forms: Filter and wash with cold ethanol.[2]

-

If oil forms: Evaporate solvent, dissolve residue in CHCl3, wash with water, dry over Na2SO4, and recrystallize.

-

Figure 2: Optimized synthetic workflow for morpholine Mannich bases.

Key Pharmacological Domains & Assays

3.1 Antioxidant Activity (DPPH Assay)

Morpholine-substituted phenols are potent antioxidants. The morpholine ring can influence the electron density of the phenolic ring, tuning the O-H bond dissociation energy (BDE).

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare test compounds at varying concentrations (10–100 µg/mL).

-

Mix 1 mL of compound solution with 3 mL of DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure absorbance at 517 nm .

-

Calculate % Inhibition: $ \frac{A_{control} - A_{sample}}{A_{control}} \times 100 $.

-

3.2 Anticholinesterase Activity (Neuroprotection)

These derivatives show promise in Alzheimer's research by inhibiting Acetylcholinesterase (AChE). The morpholine nitrogen mimics the quaternary ammonium of acetylcholine, binding to the enzyme's anionic site.

-

Protocol (Modified Ellman’s Method):

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Procedure:

-

Mix 20 µL enzyme + 20 µL test compound + 150 µL buffer. Incubate 15 min at 25°C.

-

Add 10 µL DTNB and 10 µL ATCI.

-

Monitor absorbance at 412 nm for 3 minutes (formation of yellow thionitrobenzoate anion).

-

-

3.3 Comparative Data Summary

| Compound Class | Primary Target | IC50 / Activity Range | Mechanism Highlight |

| Morpholine-Phenol | Antioxidant (DPPH) | 10–50 µM | Phenolic H-donation stabilized by amine. |

| Morpholine-Curcumin | Anti-inflammatory | 20–30 µM | Inhibition of BSA denaturation; COX-2 binding. |

| Morpholine-Quinoline | AChE Inhibition | 0.5–15 µM | Dual binding (Catalytic + Peripheral sites). |

| Morpholine-Benzamide | Anticancer (MCF-7) | 5–10 µM | Apoptosis induction; Bcl-2 interaction. |

ADMET Profiling (In Silico & In Vitro)

For a morpholine-substituted phenol to be a viable drug candidate, it must satisfy specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) criteria.

-

Lipophilicity (LogP): Typically ranges from 2.0 to 3.5. This is ideal for Blood-Brain Barrier (BBB) penetration, crucial for neuroprotective applications.

-

Solubility: The morpholine nitrogen allows for salt formation (e.g., Hydrochloride salts), significantly improving aqueous solubility compared to the parent phenol.

-

Toxicity: Generally lower toxicity than piperidine analogs, though specific metabolic byproducts (e.g., N-oxidation) must be monitored.

Figure 3: ADMET parameters critical for morpholine-phenol drug development.

References

-

BenchChem. (2025).[2] The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.

-

Putri, T. et al. (2018).[3] Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science.[3]

-

Amin, H. et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Review and Research.

-

Zhang, K. et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. MDPI Molecules.

-

Bala, A. et al. (2014). Morpholine substituted quinazoline derivatives as anticancer agents.[4][5][6] NIH National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. japsonline.com [japsonline.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Reagents and conditions for 3-(Morpholin-2-yl)phenol synthesis

Application Note: Precision Synthesis of 3-(Morpholin-2-yl)phenol

Executive Summary & Strategic Analysis

The 3-(morpholin-2-yl)phenol scaffold (CAS: variable by salt form) represents a privileged pharmacophore in central nervous system (CNS) drug discovery, particularly in norepinephrine reuptake inhibitors (NRIs) and opioid receptor modulators.[1] Its synthesis presents specific challenges: constructing the morpholine ring with correct regiochemistry (C2-aryl attachment) and managing the amphoteric nature of the final phenolic amine.[1]

This guide details the "Phenacyl Bromide Reductive Cyclization" route. While epoxide opening strategies exist, the phenacyl bromide route is selected here for its operational robustness, scalability, and the commercial availability of precursors.

Key Chemical Challenges:

-

Regiocontrol: Ensuring the aryl group attaches exclusively at the C2 position of the morpholine ring.

-

Chemoselectivity: Reducing the intermediate ketone without over-reducing the aromatic ring.

-

Deprotection Sequence: Efficiently revealing the phenol without degrading the secondary amine.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from the commercially available 3-methoxyacetophenone to the target hydrochloride salt.

Figure 1: Step-wise synthetic workflow for the construction of the 2-aryl morpholine core.

Detailed Experimental Protocols

Stage 1: Precursor Preparation (N-Alkylation)

Objective: Coupling the aryl core with the morpholine nitrogen source.

Reagents:

-

2-Bromo-1-(3-methoxyphenyl)ethanone (1.0 equiv)[1]

-

N-Benzyl-ethanolamine (1.1 equiv)[1]

-

Diisopropylethylamine (DIEA) (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Protocol:

-

Dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (10 g, 43.6 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere. Cool to 0°C.[1][2]

-

Add DIEA (11.4 mL, 65.4 mmol) followed by the dropwise addition of N-benzyl-ethanolamine (7.25 g, 48 mmol).

-

Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

-

Monitor: TLC (Hexane:EtOAc 1:1) should show consumption of the bromide.[1]

-

Workup: Wash with water (2 x 50 mL) and brine. Dry organic phase over MgSO₄ and concentrate in vacuo.

-

Output: Crude amino-ketone (yellow oil). Proceed directly to reduction to avoid instability.[1]

Stage 2: Reduction and Cyclization (The "One-Pot" Variant)

Objective: Stereoselective reduction of the ketone followed by acid-mediated dehydration to close the ring.[1]

Reagents:

-

Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

-

Methanol (Solvent A)[1]

-

70% Sulfuric Acid (H₂SO₄) or Trifluoroacetic acid (TFA)[1]

Protocol:

-

Dissolve the crude amino-ketone from Stage 1 in Methanol (80 mL). Cool to 0°C.[1][2]

-

Add NaBH₄ (3.3 g, 87 mmol) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).[1]

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc, dry, and concentrate to obtain the intermediate diol.

-

Cyclization: Dissolve the diol residue in 70% H₂SO₄ (50 mL). Heat to 70°C for 12–16 hours.

-

Note: This step proceeds via an intramolecular S_N1 or S_N2 mechanism depending on conditions, closing the ether linkage.

-

-

Workup: Pour onto crushed ice. Basify carefully with NaOH pellets to pH > 10.[1] Extract with DCM (3 x 100 mL).

-

Purification: Flash chromatography (DCM:MeOH 95:5) yields 2-(3-methoxyphenyl)-4-benzylmorpholine .[1]

Stage 3: Global Deprotection (The Critical Step)

Objective: Removal of the benzyl group (N-protection) and methyl group (O-protection).[1]

Strategic Note: While BBr₃ is effective for O-demethylation, it can form insoluble complexes with amines.[1] The HBr Reflux Method is preferred here for its ability to perform simultaneous or sequential deprotection in a robust manner, often cleaving the benzyl group under vigorous conditions, though a two-step approach is cleaner.[1]

Preferred Two-Step Protocol:

Step A: N-Debenzylation (Hydrogenolysis) [1]

-

Dissolve the benzyl-morpholine (5 g) in Methanol (50 mL).

-

Add 10% Pd/C (0.5 g, 10 wt%).

-

Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 12 hours.

-

Filter through Celite.[1] Concentrate to yield 2-(3-methoxyphenyl)morpholine .[1]

Step B: O-Demethylation [1][3]

-

Dissolve the residue in 48% Hydrobromic Acid (HBr) (30 mL).

-

Reflux (110°C) for 3–5 hours.

-

Observation: The solution will darken.

-

-

Isolation: Cool to RT. Concentrate in vacuo to remove excess HBr.

-

Neutralization: Dissolve residue in minimal water.[1] Neutralize with NaHCO₃ to pH 8 to precipitate the free base, or recrystallize directly from iPrOH/Ether as the HBr salt.

Quantitative Data & Process Parameters

| Parameter | Specification | Criticality | Impact on Quality |

| Temperature (Cyclization) | 70°C ± 5°C | High | <60°C: Incomplete ring closure.>80°C: Elimination side products (styrenes).[1] |

| NaBH₄ Addition Rate | < 1 g/min | Medium | Exotherm control prevents over-reduction.[1] |

| HBr Reflux Time | 3–5 Hours | High | Insufficient time leaves O-Methyl impurities (difficult to separate).[1] |

| pH (Extraction) | > 10 (for Free Base) | High | Morpholine pKa is ~8.[1]5. Low pH leads to loss in aqueous phase.[1] |

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

-

Root Cause: Formation of the elimination product (styrene derivative) instead of the morpholine.

-

Solution: Lower the acid concentration to 50% H₂SO₄ or switch to Mitsunobu conditions (DIAD/PPh₃) for the cyclization of the amino-alcohol intermediate. Mitsunobu offers milder conditions but higher reagent cost.[1]

Issue: Incomplete Demethylation

-

Root Cause: Volatility of HBr or insufficient temperature.

-

Solution: Use BBr₃ (Boron Tribromide) in DCM at -78°C to RT.[1]

-

Protocol Adjustment: If using BBr₃, protect the secondary amine first (e.g., as a carbamate) or use 3-4 equivalents of BBr₃ to account for complexation with the amine nitrogen.[1]

-

Issue: Product Hygroscopicity

-

Observation: The free base is an oil or low-melting solid that absorbs water.[1]

-

Solution: Isolate as the Hydrochloride (HCl) or Oxalate salt .

References

-

Preparation of Morpholine Derivatives. Korean Patent KR840002428B1.[1] (Describes the HBr mediated demethylation of 2-(3-methoxyphenyl)morpholine analogs).

-

Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 2004, 16(3), 168-173.[1][4] (Provides the epoxide ring-opening methodology and resolution strategies).

-

Methods of O-demethylation and N-deprotection. US Patent 6,395,900.[1] (Discusses L-Selectride and acid-mediated demethylation for morphinan/phenol derivatives).

-

Synthesis of 2-substituted morpholines. BenchChem Protocols. (General conditions for cyclization of amino alcohols). [1][5]

-

Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] Wuts, P.G.M. (Standard reference for O-demethylation compatibility with amines).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]

- 3. US6395900B1 - Methods of O-demethylation and N-deprotection - Google Patents [patents.google.com]

- 4. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Strategic Use of 3-(Morpholin-2-yl)phenol as a Versatile Intermediate in Organic Synthesis

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] This guide focuses on a particularly valuable building block, 3-(Morpholin-2-yl)phenol , a bifunctional intermediate offering two distinct reaction sites—a secondary amine and a phenolic hydroxyl group. We provide an in-depth exploration of its synthetic utility, detailing robust protocols for selective N- and O-functionalization. The causality behind experimental choices is explained, empowering researchers in drug discovery and development to leverage this scaffold for creating novel chemical entities with therapeutic potential.

Introduction: The Significance of the Morpholine Scaffold

The six-membered morpholine ring, containing both an ether and a secondary amine group, is a recurring motif in a multitude of FDA-approved drugs.[4][5] Its prevalence is not coincidental; the inclusion of a morpholine moiety often enhances aqueous solubility, metabolic stability, and bioavailability, while providing a key vector for interacting with biological targets.[1][4] 3-(Morpholin-2-yl)phenol emerges as a strategic starting material because it embeds this valuable heterocycle and presents two orthogonal handles for chemical modification, making it an ideal precursor for constructing libraries of compounds for structure-activity relationship (SAR) studies.[6][7] Its structure is foundational to analogs of important central nervous system (CNS) agents, such as the norepinephrine reuptake inhibitor Reboxetine.[8][9][10]

Physicochemical & Structural Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key data for 3-(Morpholin-2-yl)phenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [11] |

| Molecular Weight | 179.22 g/mol | [11] |

| Appearance | Off-white to light yellow crystalline powder | Supplier Data |

| Melting Point | 135-139 °C | Supplier Data |

| pKa | ~8.7 (Amine), ~10.0 (Phenol) | Estimated |

| Predicted XlogP | 1.0 | [11] |

| SMILES | C1COC(CN1)C2=CC(=CC=C2)O | [11] |

| InChIKey | VYFSCTYDZYUMSC-UHFFFAOYSA-N | [11] |

Core Synthetic Applications & Protocols

The synthetic utility of 3-(Morpholin-2-yl)phenol is primarily derived from the differential reactivity of its secondary amine and phenolic hydroxyl group. This allows for selective and sequential functionalization.

N-Alkylation and N-Arylation of the Morpholine Nitrogen

Modification at the morpholine nitrogen is a common strategy to modulate basicity, introduce lipophilic groups, or extend the molecule to probe new binding pockets in a biological target.

Scientific Rationale: The secondary amine of the morpholine ring is a moderately strong nucleophile and base. Standard N-alkylation with alkyl halides is a straightforward approach. For less reactive alkylating agents or for the synthesis of N-aryl derivatives, more advanced catalytic methods are employed. Direct N-alkylation using alcohols via a hydrogen-borrowing process represents a greener alternative to using alkyl halides.[12]

Protocol 1: N-Alkylation via Reductive Amination

This protocol is highly effective for introducing a variety of alkyl groups by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 3-(Morpholin-2-yl)phenol (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (approx. 0.1 M concentration).

-

Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq) to the solution. If the carbonyl is less reactive, the addition of a mild acid catalyst like acetic acid (0.1 eq) can facilitate iminium ion formation.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. This specific reagent is mild and tolerant of slightly acidic conditions.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Causality: Sodium triacetoxyborohydride is chosen over stronger reducing agents like sodium borohydride (NaBH₄) because it is less basic and reacts more slowly with the protic solvent, selectively reducing the iminium ion over the starting carbonyl compound.

Caption: Workflow for N-alkylation of 3-(Morpholin-2-yl)phenol.

O-Alkylation and O-Arylation of the Phenolic Hydroxyl

Functionalizing the phenolic hydroxyl group is critical for creating ether linkages, which are stable and prevalent in many drug molecules. This modification can significantly alter lipophilicity and metabolic stability.

Scientific Rationale: The phenolic proton is weakly acidic (pKa ≈ 10). Deprotonation with a suitable base generates a phenoxide anion, which is a potent nucleophile. This phenoxide can then react with an electrophile, such as an alkyl halide or a sulfonate, in a classic Williamson ether synthesis.[13] Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze these reactions under mild conditions.[13]

Protocol 2: O-Alkylation using Williamson Ether Synthesis

This protocol is a robust and widely used method for the synthesis of aryl ethers.

Step-by-Step Methodology:

-

Pre-reaction Setup: To a solution of 3-(Morpholin-2-yl)phenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base. Potassium carbonate (K₂CO₃, 2.0-3.0 eq) is a common and effective choice.

-

Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add the alkyl halide (e.g., ethyl bromide, benzyl bromide) or alkyl sulfonate (e.g., ethyl tosylate) (1.1-1.2 eq) to the reaction mixture. For increased reactivity, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added to facilitate in situ halide exchange if using an alkyl chloride or bromide.

-

Heating: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the electrophile.

-

Reaction Progression: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality: Polar aprotic solvents like DMF are ideal because they solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction.

Caption: Workflow for O-alkylation of 3-(Morpholin-2-yl)phenol.

Application Spotlight: Synthesis of a Reboxetine Analog Core

To illustrate the practical application of this intermediate, we outline the synthesis of (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine, the active enantiomer of Reboxetine. While this synthesis often starts from different precursors, a retrosynthetic analysis highlights how 3-(Morpholin-2-yl)phenol derivatives are key structural components.[8][14] The following protocol details the crucial O-alkylation step in a model synthesis.

Reaction Scheme: (2S)-2-(m-Hydroxyphenyl)morpholine → (2S)-2-[m-(2-Ethoxy-phenoxy)phenyl]morpholine

This transformation demonstrates the attachment of a substituted phenoxy group, a key structural feature of many norepinephrine reuptake inhibitors.[9]

Protocol 3: Synthesis of a Diaryl Ether Moiety

-

N-Protection (If necessary): The morpholine nitrogen is first protected, for example, with a Boc group, to prevent side reactions. Dissolve 3-(Morpholin-2-yl)phenol (1.0 eq) in a 1:1 mixture of THF and water. Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq). Stir at room temperature for 12 hours. Work up by extracting with EtOAc to yield the N-Boc protected intermediate.

-

O-Arylation (Ullmann Condensation): In a reaction vial, combine the N-Boc-3-(morpholin-2-yl)phenol (1.0 eq), 2-bromoethoxybenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent and Heating: Add dimethyl sulfoxide (DMSO) as the solvent and heat the mixture to 100-120 °C under an inert atmosphere (Nitrogen or Argon).

-

Reaction Progression & Work-up: Stir for 24-48 hours, monitoring by LC-MS. After completion, cool the mixture, dilute with water, and extract thoroughly with EtOAc.

-

Purification & Deprotection: Purify the crude product by column chromatography. The Boc protecting group can then be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final diaryl ether product.

Structure-Activity Relationship (SAR) Insights

Modifications based on the 3-(Morpholin-2-yl)phenol core can systematically tune a compound's pharmacological profile.

Caption: SAR map for derivatives of 3-(Morpholin-2-yl)phenol.

-

Morpholine Ring: Acts as a "pharmacokinetic anchor," often improving water solubility and metabolic resistance compared to more lipophilic amines like piperidine.[1][4]

-

N-Substituents: The nature of the group attached to the nitrogen directly influences the compound's basicity and ability to form salt bridges with target proteins.[15]

-

O-Substituents: The ether linkage at the phenolic position is critical in many CNS drugs. The substituent here can dictate target selectivity and potency, for instance, by occupying hydrophobic pockets in receptors or transporters.[9]

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Avoid inhalation of dust, and contact with skin and eyes. The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

3-(Morpholin-2-yl)phenol is a high-value intermediate for synthetic and medicinal chemists. Its bifunctional nature allows for the systematic and selective introduction of chemical diversity at two key positions. The protocols and scientific rationale presented in this guide demonstrate its utility in constructing complex molecules, including scaffolds relevant to CNS drug discovery. By understanding the reactivity and strategic value of this building block, researchers can accelerate the development of novel therapeutics.

References

-

Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molbank. [Link]

-

Lassen, J. B., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]

-

Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Son, J. H., & Lee, S. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances. [Link]

-

Liebscher, J., et al. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. [Link]

-

Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality. [Link]

-

Khan, R. A., et al. (2005). Pharmacological activity of morpholino compound. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

3-(morpholin-2-yl)phenol (C10H13NO2). PubChemLite. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Pal'chikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

-

Heravi, M. M., et al. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

-

Chiral synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. ResearchGate. [Link]

- Process for O-alkylation of phenolic compounds.

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences. [Link]

-

N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

- Morpholino compounds, uses and methods.

- Phenylmorpholines and analogues thereof.

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

- Morpholine derivative.

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

-

N-alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Publishing. [Link]

-

Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

- PROCESS FOR THE O-ALKYLATION OF PHENOLS.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. ijamtes.org [ijamtes.org]

- 9. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - 3-(morpholin-2-yl)phenol (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 12. thalesnano.com [thalesnano.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strategic Functionalization of the Phenol Group in 3-(Morpholin-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(morpholin-2-yl)phenol scaffold is a valuable starting point in medicinal chemistry, incorporating both a secondary amine and a phenolic hydroxyl group. The ability to selectively functionalize the phenol moiety opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comprehensive overview of key strategies for the targeted modification of the phenolic hydroxyl group in 3-(morpholin-2-yl)phenol. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for O-alkylation, O-acylation, and electrophilic aromatic substitution. Furthermore, we will explore advanced cross-coupling methodologies that leverage the phenol for carbon-carbon and carbon-nitrogen bond formation. Each section is designed to provide not only a step-by-step experimental workflow but also the rationale behind the choice of reagents and conditions, empowering researchers to adapt and troubleshoot these methods for their specific drug discovery programs.

Introduction: The Strategic Importance of the Phenolic Moiety

The phenol group is a recurring motif in a significant number of FDA-approved drugs and bioactive natural products.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its ionizable nature, allows for critical interactions with biological targets. The functionalization of the phenolic hydroxyl group in 3-(morpholin-2-yl)phenol can modulate key physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. This guide will focus on three primary avenues of functionalization: modification of the hydroxyl group itself (etherification and esterification), substitution on the aromatic ring, and advanced cross-coupling reactions.

A critical consideration in the functionalization of 3-(morpholin-2-yl)phenol is the presence of the morpholine nitrogen. This secondary amine is also nucleophilic and can compete with the phenol in certain reactions. Therefore, the choice of reaction conditions, and in some cases, the use of a protecting group for the morpholine nitrogen, is paramount for achieving regioselectivity.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of aryl ethers from phenols.[2][3] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Mechanistic Rationale

The acidity of the phenolic proton (pKa ≈ 10) allows for its facile removal by a variety of bases.[4] The resulting phenoxide is a potent nucleophile that can attack the electrophilic carbon of an alkyl halide. The choice of base and solvent is crucial for the success of this reaction. Weaker inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for deprotonating phenols and are preferred for their mildness, which can help minimize side reactions.[4] In cases of less reactive alkylating agents or sterically hindered phenols, stronger bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) may be employed.[4] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they solvate the cation of the base without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-(Morpholin-2-yl)phenol Derivatives

Welcome to the technical support center for the synthesis of 3-(Morpholin-2-yl)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. Achieving the optimal temperature is paramount for maximizing yield, ensuring purity, and minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 3-(Morpholin-2-yl)phenol derivative, but I'm observing a very low yield, or in some cases, no desired product at all. What are the likely temperature-related causes?

Answer:

Low or no product yield is a common challenge that can often be traced back to suboptimal reaction temperatures. The temperature directly influences the reaction rate; a temperature that is too low will result in a sluggish or stalled reaction, while an excessively high temperature can lead to the degradation of starting materials, intermediates, or the final product.[1]

Troubleshooting Steps:

-

Verify Thermocouple Accuracy: Ensure your temperature measurement is accurate. A poorly calibrated or improperly placed thermocouple can lead to significant deviations from the setpoint.

-

Incremental Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This systematic approach helps to pinpoint the optimal temperature without overshooting and causing degradation.[2]

-

Consider the Reaction Mechanism: The formation of the morpholine ring and its attachment to the phenol can involve multiple steps, each with its own activation energy. For instance, in syntheses involving the dehydration of diethanolamine, temperatures in the range of 180-210°C are often required to drive the cyclization.[3] If your synthesis involves an N-alkylation step, the optimal temperature will depend on the nature of the alkylating agent and the solvent.[4]

-

Evaluate for Potential Degradation: If increasing the temperature does not improve the yield or leads to the formation of a dark, viscous product, it is likely that one or more components of your reaction are degrading.[3] In this case, you should explore catalysts that may allow the reaction to proceed at a lower temperature.[5]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired 3-(Morpholin-2-yl)phenol derivative, but I am also seeing a significant amount of impurities and side products. How can I adjust the temperature to improve the reaction's selectivity?

Answer:

The formation of side products is often highly dependent on the reaction temperature. Different reaction pathways can become accessible at different temperatures, leading to a mixture of products.[2] For example, in the alkylation of phenols, temperature can influence the ratio of O-alkylation to C-alkylation products, as well as the formation of di-alkylation products.[6][7]

Troubleshooting Steps:

-

Lower the Reaction Temperature: In many cases, side reactions have a higher activation energy than the desired reaction. Therefore, lowering the temperature can significantly reduce the rate of side product formation while still allowing the desired reaction to proceed at an acceptable rate.

-

Analyze the Side Products: If possible, identify the structure of the major side products. This information can provide valuable clues about the competing reaction pathways. For instance, the presence of N-ethylmorpholine in syntheses starting from diethylene glycol suggests a particular side reaction is occurring.[8]

-

Employ a Stepwise Temperature Profile: Some reactions benefit from a temperature gradient. For example, you might initiate the reaction at a lower temperature to favor the formation of a key intermediate and then increase the temperature to drive the final step to completion.

Issue 3: Incomplete Reaction Conversion

Question: My reaction seems to start well, but it stalls before all the starting material is consumed, even after an extended reaction time. Could this be a temperature-related issue?

Answer:

Incomplete conversion, where the reaction reaches a plateau, can be due to several factors, with temperature playing a key role.

Troubleshooting Steps:

-

Re-evaluate the Optimal Temperature: It's possible that the initial temperature is sufficient to start the reaction but not to overcome the energy barrier for the final stages of conversion. A modest increase in temperature may be all that is needed to drive the reaction to completion.[5]

-

Check for Catalyst Deactivation: In catalyzed reactions, the catalyst may deactivate over time, especially at elevated temperatures.[8] If you suspect this is the case, you may need to add more catalyst or choose a more robust catalyst that can withstand the reaction conditions for a longer period.

-

Consider Reaction Equilibrium: Some reactions are reversible, and the final conversion is limited by the position of the equilibrium. In such cases, increasing the temperature may or may not favor the product side, depending on the thermodynamics of the reaction. It may be more effective to remove a byproduct (e.g., water) to shift the equilibrium towards the products.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the synthesis of 3-(Morpholin-2-yl)phenol derivatives?

A1: The optimal temperature range is highly dependent on the specific synthetic route. For reactions involving the dehydration of a diol amine precursor, temperatures can be as high as 180-210°C.[3] For N-alkylation reactions using an alcohol as the alkylating agent, temperatures can range from 150-300°C, often in the presence of a catalyst.[4] For syntheses involving the opening of an oxirane ring with morpholine, temperatures around 90°C have been reported to be effective.[9] It is always recommended to start with conditions reported in the literature for similar transformations and then optimize from there.[10]

Q2: How does temperature affect the regioselectivity of reactions involving the phenol group?

A2: Temperature can have a significant impact on the regioselectivity of reactions involving the phenol group, particularly in alkylation reactions. Generally, lower temperatures tend to favor O-alkylation (formation of an ether), while higher temperatures can promote C-alkylation (formation of a new carbon-carbon bond on the aromatic ring).[7] The choice of solvent and catalyst also plays a crucial role in controlling this selectivity.

Q3: Can I use microwave irradiation to control the reaction temperature?

A3: Yes, microwave-assisted synthesis can be a very effective tool for rapidly screening reaction conditions, including temperature. Microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and, in some cases, improved yields and purities. However, it is important to carefully monitor the internal temperature of the reaction vessel, as localized overheating can occur.

Q4: What are the best practices for monitoring and controlling the reaction temperature?

A4: Accurate temperature monitoring and control are critical for reproducible results. Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For reactions requiring precise temperature control, an oil bath or a heating mantle connected to a temperature controller is recommended. It is also good practice to record the temperature throughout the course of the reaction to ensure it remains stable.

Data Presentation

Table 1: General Temperature Guidelines for Key Synthetic Steps

| Reaction Type | Reagents | Typical Temperature Range (°C) | Key Considerations |

| Morpholine Ring Formation (Dehydration) | Diethanolamine, Sulfuric Acid | 180 - 210 | High temperatures are necessary to drive off water.[3] |

| N-Alkylation | Phenol derivative, Morpholine derivative | 80 - 150 | Temperature can influence O- vs. N-alkylation selectivity. |

| Friedel-Crafts Alkylation | Phenol, Alcohol, Acid Catalyst | 150 - 200 | Higher temperatures can lead to di-alkylation.[6] |

| Oxirane Ring Opening | Epoxide, Morpholine | 60 - 100 | Mild conditions are often sufficient.[9] |

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Study

This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of a 3-(Morpholin-2-yl)phenol derivative.

-

Set up Parallel Reactions: Prepare a series of identical reactions in parallel. This can be done using a multi-well reaction block or a series of small reaction vials.

-

Establish a Temperature Gradient: Set each reaction to a different temperature. A good starting point is to have a 10°C increment between each reaction, bracketing the temperature reported in the literature or a theoretically estimated optimal temperature.

-

Monitor Reaction Progress: At regular intervals, take a small aliquot from each reaction and analyze it by TLC or HPLC to determine the extent of conversion and the formation of any side products.

-

Identify the Optimal Temperature: Based on the analytical data, identify the temperature that provides the best balance of high yield and low impurity profile.

-

Validation: Run a larger scale reaction at the identified optimal temperature to confirm the results.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Product Yield

Caption: A decision tree for troubleshooting low product yield based on reaction temperature.

Diagram 2: Relationship Between Temperature and Reaction Outcome

Caption: The influence of reaction temperature on yield, purity, and side reactions.

References

- BenchChem Technical Support Team. (2025).

- BenchChem Technical Support Team. (2025). side reactions and byproduct formation in morpholine synthesis. Benchchem.

- Sarca, V. D., & Laali, K. K. (2011). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus de l'Académie des Sciences, 14(11-12), 1038-1042.

- BenchChem Technical Support Team. (2025).

- White Rose eTheses Online. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ThalesNano. (n.d.).

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Wikipedia. (n.d.). Morpholine.

- BenchChem. (2025). Application Notes and Protocols for Optimizing Synthesis Conditions Using Response Surface Methodology.

- Shahtaziniskaya, P., & Goyushlu, S. (n.d.).

- Wikipedia. (n.d.). Morpholine.

- Creative Biolabs. (n.d.).

- American Chemical Society. (2024). Optimizing Chemical Reactions.

- MDPI. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.

- ChemicalBook. (2023).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4- (trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol (11ag) a.

- E3S Web of Conferences. (2024).

- National Center for Biotechnology Information. (2023).

- MDPI. (2025).

- Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.

- Google Patents. (n.d.). EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.

- ETH Zurich Research Collection. (2022). Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.

- National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC.

- PubMed. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.

- PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thalesnano.com [thalesnano.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrothermal alkylation of phenols with alcohols in diluted acids [comptes-rendus.academie-sciences.fr]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Crude 3-(Morpholin-2-yl)phenol

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of crude 3-(Morpholin-2-yl)phenol. This guide offers troubleshooting protocols and frequently asked questions to address common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction

3-(Morpholin-2-yl)phenol is a key building block in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both a phenolic hydroxyl group and a secondary amine within the morpholine ring, makes it susceptible to specific side reactions and purification challenges. This guide provides a systematic approach to identifying and removing common impurities, ensuring the high purity required for downstream applications.

The synthesis of 2-substituted morpholines often involves the cyclization of an appropriate amino alcohol precursor. For instance, the preparation of 2-(3,4-dihydroxyphenyl)morpholine is achieved through the ring closure of 1-(3,4-dihydroxyphenyl)-1-hydroxy-2-ethanolaminoethane.[1] This suggests that a likely synthetic route to 3-(Morpholin-2-yl)phenol involves the cyclization of a corresponding amino alcohol, a process from which specific impurities can be anticipated.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude 3-(Morpholin-2-yl)phenol?

A1: Impurities typically arise from the synthetic route used. Common impurities can be categorized as:

-

Unreacted Starting Materials: Such as the amino alcohol precursor or any reagents used for its synthesis.

-

Byproducts of the Cyclization Reaction: These can include incompletely cyclized intermediates or products of side reactions.

-

Reagents and Catalysts: Residual acids or bases used to catalyze the cyclization.

-

Degradation Products: Phenols are susceptible to oxidation, which can lead to colored impurities.

Q2: My purified product is discolored (pink, brown, or yellow). What is the cause and how can I fix it?

A2: Discoloration is often due to the oxidation of the phenolic hydroxyl group. This can be exacerbated by exposure to air, light, or trace metal impurities. To mitigate this:

-

Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Use solvents that have been de-gassed.

-

Consider adding a small amount of a reducing agent, like sodium hydrosulfite, during recrystallization, a technique used for purifying aminophenols.[2]

-

Store the final product under an inert atmosphere and protected from light.

Q3: I'm seeing significant streaking or tailing of my product on a silica gel TLC plate. What does this indicate?

A3: The basic nitrogen of the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to poor chromatographic performance. To address this, you can:

-

Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or a few drops of aqueous ammonia.[3]

-

Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[4]

Q4: My compound won't crystallize from the chosen recrystallization solvent. What should I do?

A4: Failure to crystallize can be due to several factors:

-

The solution is not saturated: Try to evaporate some of the solvent to increase the concentration of your compound.

-

The presence of impurities: Sometimes, impurities can inhibit crystal formation. An initial purification step, like a quick filtration through a plug of silica or charcoal treatment to remove colored impurities, might be necessary.

-

Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound to induce crystallization.[5]

-

Inappropriate solvent system: You may need to screen for a more suitable solvent or solvent mixture.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 3-(Morpholin-2-yl)phenol.

Problem 1: Low Purity After Initial Purification Attempt

| Observation | Potential Cause | Recommended Action |

| Multiple spots on TLC, close to the product Rf. | Co-eluting impurities, possibly isomers or closely related byproducts. | 1. Optimize TLC Mobile Phase: Experiment with different solvent systems to achieve better separation. For aromatic compounds, incorporating toluene into the mobile phase can sometimes improve resolution. 2. Column Chromatography: Use a longer column for better separation and a shallower solvent gradient. Collect smaller fractions and analyze them by TLC.[3] 3. Recrystallization: If chromatography is not effective, attempt a fractional crystallization. |

| Broad peaks in HPLC analysis. | On-column degradation or interaction with the stationary phase. | 1. Modify HPLC Mobile Phase: For C18 columns, ensure the mobile phase pH is appropriate for the analyte. Buffering the mobile phase can improve peak shape.[6] 2. Change Stationary Phase: Consider a different type of HPLC column, such as one designed for basic compounds. |

| Persistent oily or waxy consistency. | Presence of non-crystalline, high molecular weight impurities or residual solvent. | 1. Trituration: Attempt to solidify the material by stirring it with a solvent in which the desired product is insoluble but the impurity is soluble. 2. Solvent Removal: Ensure all solvent from the previous step is removed under high vacuum. |

Problem 2: Difficulty with Recrystallization

| Observation | Potential Cause | Recommended Action |

| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is too concentrated. | 1. Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point. 2. Dilute the Solution: Add more hot solvent before cooling to prevent the product from coming out of solution as a liquid. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |

| Poor recovery of the product after recrystallization. | The product has significant solubility in the cold solvent, or too much solvent was used. | 1. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then add an "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly. Common mixtures include ethanol/water or ethyl acetate/hexanes.[7] 3. Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize product precipitation. |

| Colored impurities remain in the crystals. | The colored impurity has similar solubility to the product. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[8] 2. Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. |

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Acidic Solution

This method is particularly useful for purifying aminophenols by forming a salt, which often has different solubility characteristics than the free base.[2]

-

Dissolve the crude 3-(Morpholin-2-yl)phenol in a dilute aqueous solution of an acid like hydrochloric or phosphoric acid, heating gently to facilitate dissolution.

-

If the solution is colored, treat it with a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by a cold organic solvent like acetone to aid in drying.

-

To recover the free base, the crystalline salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the purified 3-(Morpholin-2-yl)phenol, which is then collected by filtration, washed with water, and dried.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for separating the target compound from less polar or more polar impurities.

-

Select an appropriate mobile phase: A common starting point for compounds containing both amine and alcohol functionalities is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

-

Incorporate a basic modifier: To prevent peak tailing, add 0.5-1% triethylamine or ammonia to the mobile phase.

-

Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

-

Load the sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the prepared column.

-

Elute the column: Start with a less polar mobile phase and gradually increase the polarity (gradient elution).

-

Collect and analyze fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

Caption: A decision-making workflow for the purification of 3-(Morpholin-2-yl)phenol.

References

- Purification of p-aminophenol. (n.d.). Google Patents.

- Purification of N-acetyl aminophenols. (n.d.). Google Patents.

- Process for producing aminophenols. (n.d.). Google Patents.

-

Phenolic Acids in Grain Samples. (n.d.). Shodex. Retrieved February 23, 2026, from [Link]

-

How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

-

Acetominophen Synthesis.docx. (n.d.). MSU chemistry. Retrieved February 23, 2026, from [Link]

-

Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit. Retrieved February 23, 2026, from [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: a review update. E3S Web of Conferences, 556, 01051. [Link]

-

Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

-

Various approaches for synthesis of morpholine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 23, 2026, from [Link]

- Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.

-

Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. (2018). Semantic Scholar. [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

- 2-(3:4-dihydroxyphenyl) morpholine and its preparation. (n.d.). Google Patents.

- Method for preparing morpholine derivative. (n.d.). Google Patents.

-

Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube. Retrieved February 23, 2026, from [Link]

Sources

- 1. US2566097A - 2-(3:4-dihydroxyphenyl) morpholine and its preparation - Google Patents [patents.google.com]

- 2. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. teledyneisco.com [teledyneisco.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. shodexhplc.com [shodexhplc.com]

- 7. researchgate.net [researchgate.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Technical Support Center: Stabilizing 3-(Morpholin-2-yl)phenol

Topic: Enhancing Stability in Solution

Executive Summary & Chemical Context

3-(Morpholin-2-yl)phenol is a bifunctional small molecule possessing both an electron-rich phenolic ring and a secondary amine (morpholine). This dual functionality creates a specific stability profile:

-

Oxidation Sensitivity: The phenolic moiety is highly susceptible to autoxidation, forming quinones and polyphenolic aggregates. This is the primary cause of solution discoloration (browning).

-

pH Sensitivity: The molecule exhibits zwitterionic character. High pH promotes phenolate formation, accelerating oxidation by orders of magnitude.

-

Trace Metal Catalysis: Transition metals (Fe, Cu) present in non-ultrapure buffers act as catalysts for the radical oxidation of the phenol ring.

This guide provides technical troubleshooting and validated protocols to maintain the integrity of this compound in experimental settings.

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My stock solution turned from clear/colorless to pale yellow or brown after 24 hours. Is it still usable?

A: Likely degraded. The color change indicates the formation of para-benzoquinone or coupled polyphenolic species.

-

Mechanism: Dissolved oxygen attacks the phenol, particularly if the pH is >7.0. The initial oxidation products (quinones) are highly colored and can react further with the morpholine amine to form complex pigments.

-

Action: Discard the solution if quantitative accuracy is required. For qualitative screens, a <5% impurity level might be acceptable, but check via LC-MS.

-

Prevention: See Protocol A (Inert Preparation) below.

Issue 2: Precipitation in Buffer

Q: The compound dissolved in DMSO but precipitated when diluted into PBS (pH 7.4). Why?

A: Isoelectric Point (pI) Aggregation. 3-(Morpholin-2-yl)phenol has a basic amine (pKa ~8.3) and an acidic phenol (pKa ~10). At physiological pH (7.4), a significant fraction exists as a neutral or zwitterionic species, which often has the lowest aqueous solubility.

-

Troubleshooting:

-

Lower the pH slightly to 6.0–6.5 (using MES or Acetate buffer) to protonate the morpholine fully, increasing solubility.

-

Ensure the final DMSO concentration is at least 1–5% to act as a co-solvent.

-

Issue 3: Inconsistent Potency in Cell Assays

Q: My IC50 values are shifting between experiments. What is happening?

A: Oxidative degradation or Adsorption.

-

Oxidation: If your assay buffer contains no antioxidants, the compound may degrade during the incubation period (24–48h).

-

Adsorption: The morpholine ring can interact with plastic surfaces (polystyrene plates).

-

Solution:

-

Add 100 µM Ascorbic Acid or Sodium Metabisulfite to the assay buffer (if cell-compatible).

-

Use low-binding polypropylene plates.

-

Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this for long-term storage (up to 3 months).

-